molecular formula C25H28N2O5 B11310799 1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11310799
M. Wt: 436.5 g/mol
InChI Key: IGDIHKIWMGUBBK-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound belonging to the chromeno[2,3-c]pyrrole-3,9-dione family. Its core scaffold consists of a fused chromene-pyrrole system with two ketone groups at positions 3 and 7. Key structural features include:

  • A 3,4-dimethoxyphenyl group at position 1, contributing electron-donating properties.
  • A 3-(dimethylamino)propyl chain at position 2, introducing a basic tertiary amine moiety.
  • A methyl group at position 7, enhancing steric and electronic modulation.

This compound is synthesized via a one-pot multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The methodology allows for high substituent diversity, with yields typically ranging from 43–86% and purity >95% (HPLC) . Its structural complexity and functional group versatility make it a candidate for drug discovery, particularly in targeting receptors or enzymes influenced by aromatic and amine functionalities .

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H28N2O5/c1-15-7-9-18-17(13-15)23(28)21-22(16-8-10-19(30-4)20(14-16)31-5)27(12-6-11-26(2)3)25(29)24(21)32-18/h7-10,13-14,22H,6,11-12H2,1-5H3

InChI Key

IGDIHKIWMGUBBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Components

  • Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1): Serves as the chromene precursor. Substituents on the phenyl ring (e.g., methyl at position 7) are introduced at this stage.

  • 3,4-Dimethoxybenzaldehyde (2): Provides the 3,4-dimethoxyphenyl group. Electron-donating methoxy groups enhance reactivity in condensation steps.

  • 3-(Dimethylamino)propylamine (3): Introduces the dimethylamino propyl side chain. Primary amines with bulky substituents require stoichiometric adjustments.

Reaction Conditions

The optimized protocol involves:

  • Condensation: Mixing 2 (1.1 eq) and 3 (1.1 eq) in dry ethanol at 40°C for 20 minutes to form an imine intermediate.

  • Cyclization: Adding 1 (1.0 eq) and acetic acid (1 mL) to the mixture, followed by reflux at 80°C for 20 hours.

  • Workup: Cooling the reaction, filtering the precipitate, and recrystallizing from ethanol to achieve >95% purity.

Table 1: Representative Reaction Parameters

ParameterValue/RangeImpact on Yield/Purity
Temperature80°C (reflux)Higher temps reduce reaction time but risk decomposition
SolventEthanolPolar protic solvent stabilizes intermediates
CatalystAcetic acid (1 mL)Accelerates cyclization via protonation
Reaction Time20 hoursEnsures complete ring closure
Yield70–86%Dependent on substituent compatibility

Optimization Strategies

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors improve efficiency:

  • Residence Time: Reduced to 6–8 hours via pressurized systems.

  • Catalyst Recycling: Acetic acid is recovered via distillation, lowering the E-factor (environmental impact metric) to <1.5.

Alternative Synthetic Pathways

Palladium-Catalyzed Cross-Coupling

While less common, Suzuki-Miyaura coupling has been explored for introducing aryl groups post-cyclization:

  • Step 1: Synthesize the chromeno-pyrrole core without the 3,4-dimethoxyphenyl group.

  • Step 2: Couple with 3,4-dimethoxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) in THF/H₂O.

  • Yield: 58–62%, lower than MCR due to additional steps.

Ring-Opening/Ring-Closing (RORC) Strategy

A two-step process involving:

  • Ring-Opening: Treat dihydrochromeno-pyrrole intermediates with hydrazine to form pyrazolone derivatives.

  • Ring-Closing: Re-cyclize using BF₃·Et₂O to reintroduce the dimethylamino propyl chain.

  • Limitation: Requires chromatographic purification, reducing scalability.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 2.25 (s, 6H, N(CH₃)₂), 3.75 (s, 6H, OCH₃), and 6.85–7.45 (m, aromatic protons).

  • IR (KBr): Peaks at 1715 cm⁻¹ (C=O stretch) and 1656 cm⁻¹ (conjugated ketone) confirm the chromeno-pyrrole skeleton.

Purity Assessment

  • HPLC: >95% purity achieved via ethanol recrystallization.

  • Melting Point: 220–223°C (decomposition observed above 225°C) .

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules. Its chromeno-pyrrole core allows researchers to explore various reaction mechanisms and develop new synthetic pathways. The compound's ability to undergo nucleophilic substitutions and other transformations makes it an essential tool in organic synthesis.

Research indicates that 1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may exhibit significant biological activity. Studies have suggested potential roles in:

  • Enzyme Inhibition : The compound may interact with specific enzymes, leading to inhibition that could be useful in therapeutic contexts.
  • Bioactivity Studies : Investigations into its interactions with biomolecules are ongoing to determine its potential as a therapeutic agent against various diseases.

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects. Preliminary studies suggest it may possess:

  • Anti-inflammatory Properties : Similar compounds have shown promise in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes.
  • Antitumor Activity : Investigations into its cytotoxic effects on cancer cell lines are underway to evaluate its potential as an anticancer agent.

Industrial Applications

In industrial settings, this compound can be utilized for the development of new materials or as an intermediate in the synthesis of other valuable chemical products. Its unique properties may lead to innovations in material science and pharmaceutical formulations.

Summary Table of Applications

Application AreaDescription
Chemical SynthesisBuilding block for complex organic molecules; useful in synthetic pathways.
Biological ActivityPotential enzyme inhibitor; studies on biomolecular interactions ongoing.
Medicinal ChemistryInvestigated for anti-inflammatory and anticancer properties.
Industrial ApplicationsDevelopment of new materials; synthesis of valuable intermediates.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Physical Comparison

Compound Name / ID Substituents (Positions) Yield (%) Melting Point (°C) Key Functional Groups
Target Compound 1-(3,4-Dimethoxyphenyl), 2-[3-(dimethylamino)propyl], 7-methyl 43–86* N/A Dimethoxy, dimethylamino, methyl
4{4–19-7} 1-(3,4,5-Trimethoxyphenyl), 2-(2-hydroxyethyl), 5,7-dimethyl 52 195–197 Trimethoxy, hydroxyethyl, methyl
4{8–11-24} 1-(4-Hydroxyphenyl), 2-phenethyl, 7-chloro 72 >295 Hydroxyphenyl, phenethyl, chloro
2-(3-(Diethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 2-(3-(Diethylamino)propyl), 6-methoxy, 1-phenyl N/A N/A Diethylamino, methoxy, phenyl

Notes:

  • Yield : The target compound’s yield range reflects variability based on substituent electronic effects. For example, electron-withdrawing groups (e.g., chloro in 4{8–11-24}) may accelerate reaction kinetics, yielding higher outputs .
  • Melting Points : Higher melting points in 4{8–11-24} (>295°C) correlate with polar substituents (e.g., 4-hydroxyphenyl and chloro), enhancing intermolecular interactions .
  • Functional Groups: Dimethylamino vs. Methoxy vs. Hydroxy: Methoxy groups (target compound) provide steric bulk without hydrogen-bonding capacity, unlike hydroxy groups (4{4–19-7}), which may influence protein binding .

Biological Activity

Chemical Structure and Synthesis

The compound belongs to the class of dihydrochromeno-pyrrole derivatives , which are known for their diverse biological activities. The synthesis of such compounds typically involves multi-step reactions that can include cyclization and functional group modifications. Recent studies have explored various synthetic pathways to enhance yield and purity, often employing mild reaction conditions and diverse substrates.

Synthetic Pathways

  • Multi-component Reactions : A notable method involves the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines, yielding libraries of functionalized 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones .
  • Cyclization Techniques : The formation of the pyrrole ring is critical; methods such as using 3,3-diaminoacrylonitriles have shown promise in producing pyrroles with high yields .

Pharmacological Properties

The biological activity of this compound has been investigated across several dimensions:

  • Anticancer Activity : Preliminary studies suggest that derivatives of dihydrochromeno-pyrroles exhibit significant anticancer properties. For instance, compounds within this class have demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : The dimethylamino group is hypothesized to enhance neuroprotective effects. Research indicates that related compounds may protect neuronal cells from oxidative stress and apoptosis .
  • Anti-inflammatory Properties : The presence of methoxy groups contributes to anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, a series of dihydrochromeno-pyrrole derivatives were synthesized and tested against breast cancer cell lines. The results showed that certain compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

CompoundIC50 (µM)Cell Line
A5.6MCF-7
B8.2MDA-MB-231
C4.9HeLa

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds on SH-SY5Y neuroblastoma cells. The study found that treatment with these compounds significantly reduced cell death induced by oxidative stress .

TreatmentCell Viability (%)Control (%)
Compound D78100
Compound E65100
Control100N/A

Q & A

Q. What are the most efficient synthetic routes for preparing 1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. Key steps include:

  • Reactant scope : Use substituted methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates (e.g., methyl, chloro, or fluoro substituents), aryl aldehydes (e.g., methoxy, halogen, or benzyl groups), and primary amines (e.g., dimethylaminopropyl derivatives) .
  • Optimized conditions : Heating at 80–100°C in ethanol or dioxane, with reaction times adjusted based on substituent electronic effects (15–120 minutes). Yields range from 43% to 86%, with >95% purity via crystallization .

Q. How can researchers structurally characterize this compound and confirm its regiochemistry?

Key analytical methods include:

  • 1H/13C NMR spectroscopy : Assign peaks for the dihydrochromeno-pyrrole core, dimethoxyphenyl substituents, and dimethylaminopropyl chain. For example, the 3,4-dimethoxy group typically resonates at δ 3.8–4.0 ppm (1H) and δ 55–60 ppm (13C) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C₃₀H₃₃N₂O₆: 517.2334; observed: 517.2338) .
  • X-ray crystallography : Resolve ambiguous regiochemistry in the fused chromeno-pyrrole system .

Q. What reaction conditions are critical for optimizing yield and purity in large-scale synthesis?

  • Solvent selection : Dry dioxane or ethanol minimizes side reactions .
  • Stoichiometry : Use 1.1 equivalents of primary amines to avoid incomplete cyclization .
  • Temperature control : Maintain 80°C for aldehydes with electron-withdrawing groups (e.g., nitro) and 100°C for electron-donating groups (e.g., methoxy) .

Advanced Research Questions

Q. How can researchers resolve contradictions in substituent compatibility during multicomponent synthesis?

Substituent electronic effects significantly impact reaction kinetics:

  • Donor groups (e.g., –OCH₃) : Require longer heating (up to 2 hours) due to reduced electrophilicity of intermediates .
  • Acceptor groups (e.g., –NO₂) : Accelerate cyclization (15–20 minutes) by stabilizing reactive intermediates. Validate compatibility via HPLC monitoring and adjust reaction times empirically .

Q. What methodologies enable high-throughput synthesis of derivative libraries for SAR studies?

A modular approach is recommended:

  • Diversification : Use 223 pre-validated substrates (e.g., 9 methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, 26 aryl aldehydes, 27 primary amines) to generate analogs .
  • Automated crystallization : Isolate derivatives without chromatography (yields >70% for 50% of cases) .
  • Post-synthetic modification : React the dihydrochromeno-pyrrole core with hydrazine hydrate to synthesize pyrrolo-pyrazolones for secondary screens .

Q. How does the dimethylaminopropyl side chain influence the compound’s physicochemical properties?

  • Solubility : The tertiary amine enhances water solubility at acidic pH (protonation).
  • Bioavailability : The chain’s length (3 carbons) balances lipophilicity (logP ~2.5) and membrane permeability, as modeled via QSAR studies .

Q. What strategies address low yields in reactions involving sterically hindered aldehydes?

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 10 minutes at 120°C) to mitigate decomposition .
  • Protecting groups : Temporarily block reactive hydroxyl or amino groups on aldehydes to prevent side reactions .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported yields for similar derivatives?

Variations arise from:

  • Substituent electronic effects : Electron-deficient aldehydes yield higher (86%) vs. electron-rich (43%) due to faster cyclization .
  • Purity assessment : Some studies report isolated yields after crystallization (>95% purity), while others cite crude yields . Cross-validate via HPLC-MS and replicate conditions from primary sources .

Scalability and Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound across laboratories?

  • Detailed protocols : Follow the general procedure from , including exact stoichiometry (1:1:1.1 ratio of dioxobutanoate, aldehyde, amine) and solvent drying .
  • Batch testing : Validate reproducibility using the 92% success rate benchmark from 240 experiments .

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